molecular formula C7H6N2 B8713783 3-(2h-Azirin-3-yl)pyridine

3-(2h-Azirin-3-yl)pyridine

Cat. No.: B8713783
M. Wt: 118.14 g/mol
InChI Key: DROAWOLJRYUODL-UHFFFAOYSA-N
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Description

Overview of Azirine Chemistry: Fundamental Reactivity and Synthetic Utility in Organic Synthesis

2H-Azirines are three-membered, nitrogen-containing unsaturated heterocycles. researchgate.net Their chemistry is largely dictated by the significant ring strain inherent in the small ring system, which makes them highly reactive and versatile building blocks in organic synthesis. researchgate.netresearchgate.net This high reactivity, driven by the desire to relieve strain, allows 2H-azirines to act as electrophiles, nucleophiles, dienophiles, or dipolarophiles in various chemical transformations. skbu.ac.in

A key feature of 2H-azirine reactivity is its propensity to undergo ring-opening reactions. benthamdirect.comscispace.com Thermal or photochemical excitation can lead to the cleavage of the C2-N bond or the C2-C3 bond. researchgate.netnih.gov Photochemical cleavage often generates nitrile ylides, which are valuable 1,3-dipoles for cycloaddition reactions. researchgate.net Thermal cleavage can produce vinyl nitrenes, which can undergo ring-expansion reactions. researchgate.net

The synthetic utility of azirines is extensive. They serve as precursors for a wide array of other heterocyclic compounds, including azetidines, pyrroles, imidazoles, oxazoles, and thiazoles, through ring-expansion and cycloaddition reactions. researchgate.netresearchgate.net The ability to functionalize the azirine ring further enhances its utility as a synthetic intermediate. acs.org Despite their high reactivity, many azirine derivatives are stable enough for isolation and subsequent chemical manipulation, making them valuable synthons for complex molecule synthesis. skbu.ac.inresearchgate.net

Overview of Pyridine (B92270) Chemistry: Structural Framework and Diverse Applications in Heterocyclic Synthesis

Pyridine is a six-membered aromatic heterocycle with the chemical formula C₅H₅N, structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. wikipedia.orgtestbook.com This substitution has profound effects on the molecule's electronic properties and reactivity. The nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the 6 π-electron aromatic system. wikipedia.orglibretexts.org This makes the lone pair available for protonation, rendering pyridine a weak base. wikipedia.orgbiosynce.com

The electronegativity of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity in substitution reactions. wikipedia.org It is less susceptible to electrophilic aromatic substitution, which, when it occurs, is directed to the 3- and 5-positions. matanginicollege.ac.in Conversely, pyridine is more prone to nucleophilic substitution, particularly at the 2- and 4-positions. slideshare.net

Pyridine and its derivatives are ubiquitous in various fields. algoreducation.com They are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. testbook.combiosynce.comnih.gov The pyridine scaffold is a common feature in many biologically active compounds. rsc.org In synthetic chemistry, pyridine is widely used as a basic catalyst and a ligand in coordination chemistry. algoreducation.comstudysmarter.co.uk Its ability to be functionalized at various positions allows for the construction of a diverse range of more complex heterocyclic systems. organic-chemistry.org

Unique Structural and Electronic Features of Azirinyl-Pyridine Hybrid Systems

The fusion of an azirine ring with a pyridine ring in 3-(2H-Azirin-3-yl)pyridine creates a molecule with a unique combination of structural and electronic properties. The high ring strain of the azirine moiety is juxtaposed with the aromatic stability of the pyridine ring. This creates a system where the two rings can electronically influence each other, leading to novel reactivity.

The electron-withdrawing nature of the pyridine ring is expected to influence the electronic character of the attached azirine ring. This can affect the stability of the azirine C=N double bond and the susceptibility of the ring to nucleophilic attack or ring-opening reactions. Conversely, the strained azirine ring can act as a unique substituent on the pyridine ring, potentially modifying its reactivity towards electrophilic or nucleophilic attack.

Research on azirine-triazole-pyridine hybrids has demonstrated that these linked heterocyclic systems can be synthesized, though sometimes requiring harsh conditions. researchgate.netnih.gov The synthesis of such hybrids indicates that the azirine ring can be maintained while being attached to another heterocyclic system, opening the door for the exploration of their combined chemical behavior. researchgate.net

Rationale for Investigating this compound: Synergistic Reactivity and Synthetic Opportunities

The investigation of this compound is driven by the potential for synergistic reactivity and the creation of novel synthetic opportunities. The high reactivity of the azirine ring offers a gateway to a variety of chemical transformations that can be performed on the hybrid molecule. For instance, the ring-opening of the azirine moiety could lead to the formation of functionalized pyridine derivatives that would be difficult to access through other synthetic routes.

The presence of both a strained ring and an aromatic system in one molecule allows for selective chemical manipulations. It may be possible to react one ring while leaving the other intact, providing a versatile platform for the synthesis of complex molecules. For example, the azirine ring could undergo a cycloaddition reaction, followed by a functionalization of the pyridine ring. acs.org

The synthesis of related compounds, such as 2-[3-(3-Bromophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine, has been reported, demonstrating the feasibility of creating such hybrid structures. orgsyn.org Furthermore, the transformation of 2-allyl-2H-azirines into pyridines showcases the potential for azirines to serve as precursors to pyridine-containing structures. acs.org The study of this compound itself would provide fundamental insights into the interplay between these two important heterocyclic systems.

Current Research Gaps and Future Academic Directions in Azirinyl-Pyridine Chemistry

While the chemistry of both azirines and pyridines is well-established, the exploration of hybrid systems like this compound is still in its nascent stages. A significant research gap exists in the systematic study of the synthesis, stability, and reactivity of such compounds. While some azirinyl-pyridine derivatives have been synthesized, a comprehensive understanding of their chemical behavior is lacking. orgsyn.orgworktribe.com

Future academic directions in this area could focus on several key aspects:

Development of efficient and general synthetic routes to this compound and its derivatives. This would enable broader access to these compounds for further study.

Detailed investigation of the reactivity of the hybrid molecule, exploring both the reactions of the azirine ring in the presence of the pyridine moiety and vice versa. This includes studying cycloaddition, ring-opening, and substitution reactions. rsc.org

Exploration of the synthetic applications of this compound as a building block for the synthesis of more complex heterocyclic structures and potentially biologically active molecules. researchgate.net

Computational studies to understand the electronic structure and predict the reactivity of these hybrid systems, complementing experimental findings.

Addressing these research gaps will undoubtedly lead to a deeper understanding of the fundamental chemistry of azirinyl-pyridine systems and could pave the way for new discoveries in heterocyclic and medicinal chemistry. researchgate.net

Data Tables

Table 1: General Properties of Parent Heterocycles

Property2H-AzirinePyridine
Chemical Formula C₂H₃NC₅H₅N wikipedia.org
Molecular Weight 41.05 g/mol 79.10 g/mol nih.gov
Nature Highly strained, reactiveAromatic, stable openaccessjournals.com
Basicity Weakly basicWeakly basic (pKa of conjugate acid ~5.25) wikipedia.org
Reactivity Prone to ring-opening and cycloaddition researchgate.netscispace.comProne to nucleophilic substitution wikipedia.org

Table 2: Representative Reactions of Parent Heterocycles

HeterocycleReaction TypeDescription
2H-Azirine Photochemical Ring OpeningForms a nitrile ylide, which can undergo 1,3-dipolar cycloadditions. researchgate.net
Thermal Ring OpeningCan form a vinyl nitrene, leading to ring expansion products. researchgate.net
Nucleophilic AdditionThe C=N bond is susceptible to attack by nucleophiles. nih.gov
Pyridine Electrophilic SubstitutionOccurs at the 3- and 5-positions under harsh conditions. matanginicollege.ac.in
Nucleophilic SubstitutionFavored at the 2- and 4-positions, especially with an activating group. slideshare.net
N-OxidationThe nitrogen can be oxidized to form a pyridine-N-oxide. matanginicollege.ac.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

3-(2H-azirin-3-yl)pyridine

InChI

InChI=1S/C7H6N2/c1-2-6(4-8-3-1)7-5-9-7/h1-4H,5H2

InChI Key

DROAWOLJRYUODL-UHFFFAOYSA-N

Canonical SMILES

C1C(=N1)C2=CN=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 2h Azirin 3 Yl Pyridine

Thermal and Photochemical Rearrangements of the Azirinyl-Pyridine System

The high ring strain inherent in the 2H-azirine ring makes it susceptible to cleavage under both thermal and photochemical conditions. These reactions often lead to the formation of reactive intermediates that can undergo a variety of rearrangements and subsequent transformations, resulting in the formation of new heterocyclic structures.

Azirine Ring Expansion Reactions

One of the characteristic reactions of 2H-azirines is their ability to undergo ring expansion. This process is typically initiated by the cleavage of the weakest bond in the azirine ring, the C-C bond, to form a vinyl nitrene intermediate. This highly reactive species can then rearrange to form more stable five- or six-membered heterocyclic systems.

For instance, a DBU-promoted, transition-metal-free reaction of 2-allyl-2H-azirines results in the formation of 1-azatrienes, which then undergo an in situ 6π-electrocyclization to produce pyridines in good yields. organic-chemistry.org This methodology demonstrates the utility of azirine ring expansion in the synthesis of substituted pyridines, offering operational simplicity and a broad tolerance for various functional groups. organic-chemistry.org

Another example involves the photorearrangement of pyridine (B92270) N-oxides, which can lead to the formation of azirene intermediates. nsf.gov Although not a direct reaction of 3-(2H-azirin-3-yl)pyridine, this highlights a pathway where azirine-like structures are involved in the synthesis of other heterocyclic systems. nsf.gov

The following table summarizes key aspects of azirine ring expansion reactions:

Reaction TypeConditionsIntermediateProductRef.
Ring ExpansionDBU, metal-free1-AzatrieneSubstituted Pyridine organic-chemistry.org
PhotorearrangementPhotoexcitationAzireneKetopyrrolophane nsf.gov

Electrocyclic Reactions Involving Azirine and Pyridine Rings

Electrocyclic reactions represent a class of pericyclic reactions that involve the concerted reorganization of π-electrons within a conjugated system to form or break a sigma bond, leading to a cyclic product. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. uchicago.edunih.gov

In the context of the this compound system, the vinyl nitrene formed upon thermal or photochemical ring opening can participate in electrocyclic ring-closure reactions. The specific outcome of these reactions is influenced by the nature of the substituents and the reaction conditions.

For example, the thermal rearrangement of certain chromeno[2,3-b]pyridines, which can be considered structurally related to the azirinyl-pyridine system, leads to the formation of new heterocyclic structures through a series of rearrangements. mdpi.com

Nucleophilic Additions to the Azirine Ring of this compound

The C=N double bond in the 2H-azirine ring is highly electrophilic due to the significant ring strain. core.ac.ukresearchgate.net This makes the azirine ring susceptible to attack by a wide range of nucleophiles, leading to the formation of stable aziridine (B145994) derivatives or subsequent ring-opened products. core.ac.uk The addition of nucleophiles is a key reaction for the functionalization of the azirine ring. core.ac.ukresearchgate.netunl.pt

Reactions with Nitrogen-Centered Nucleophiles

Primary and secondary amines, as well as other nitrogen-containing nucleophiles, readily add to the C=N bond of 2H-azirines. core.ac.ukunl.pt These reactions can lead to the formation of C-nitrogen substituted aziridines. However, these adducts are often unstable and can undergo further reactions, such as ring cleavage. core.ac.uk The stability of the resulting aziridine is influenced by the nature of the substituents on both the azirine and the nucleophile. core.ac.uk

For example, the reaction of 2H-azirine-2-carboxylates with triethylamine (B128534) in the presence of air can lead to an oxidative cyclodimerization, forming pyrimidine-4,6-dicarboxylates. researchgate.netmdpi.com This reaction proceeds through a series of steps initiated by the nucleophilic addition of N,N-diethylhydroxylamine (formed in situ from triethylamine) to the azirine ring. researchgate.netmdpi.com

The table below provides examples of reactions with nitrogen-centered nucleophiles:

NucleophileProduct TypeRef.
Primary/Secondary AminesMethyl 3-aminoacrylates rsc.org
Triethylamine/AirPyrimidine-4,6-dicarboxylates researchgate.netmdpi.com

Reactions with Oxygen- and Carbon-Centered Nucleophiles

Oxygen-centered nucleophiles, such as alcohols and carboxylic acids, can also add to the azirine ring. core.ac.ukunl.pt The addition of alcohols can lead to the formation of 2-alkoxyaziridines, which are generally unstable and can rearrange to open-chain products like α-aminoacetals. core.ac.uk Carboxylic acids typically lead to ring-opened products, such as amides, after initial protonation of the azirine nitrogen followed by nucleophilic attack. core.ac.uk

Carbon-centered nucleophiles, including Grignard reagents, organolithium compounds, and enamines, have also been shown to react with 2H-azirines. core.ac.uk These reactions can lead to the formation of C-C bonds and the synthesis of more complex aziridine derivatives. For instance, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with enamines can yield pyrroles, although in some cases, aziridine adducts are isolated. rsc.orgelectronicsandbooks.com

The following table summarizes reactions with oxygen- and carbon-centered nucleophiles:

NucleophileProduct TypeRef.
Propargyl AlcoholAziridine rsc.orgelectronicsandbooks.com
AcetylacetonePyrrole-3-carboxylate rsc.orgelectronicsandbooks.com
EnaminesAziridine or Pyrrole rsc.orgelectronicsandbooks.com
Grignard ReagentsAziridines core.ac.uk

Electrophilic Reactions of the Azirine and Pyridine Moieties

The pyridine ring is a π-deficient heterocycle, which generally makes it less reactive towards electrophilic substitution compared to benzene (B151609). researchgate.netaklectures.com The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. youtube.com The reactivity of the pyridine ring can be enhanced by the presence of electron-donating groups or by conversion to the corresponding N-oxide. researchgate.netyoutube.com

In the case of this compound, the azirine ring can also exhibit nucleophilic character through the lone pair of electrons on the nitrogen atom. core.ac.uk However, the high ring strain and the electrophilicity of the C=N bond generally favor nucleophilic addition to the azirine ring over electrophilic attack on the nitrogen atom.

Information specifically detailing the electrophilic reactions of the combined this compound system is limited. However, based on the general reactivity of pyridine, electrophilic substitution would be expected to occur on the pyridine ring, likely at the positions meta to the azirinyl substituent, depending on the directing effects of the azirine group.

Protonation and Lewis Acid-Mediated Transformations

The presence of two nitrogen atoms with different hybridizations and chemical environments makes the interaction of this compound with acids a nuanced process. The lone pair of the pyridine nitrogen is located in an sp² hybrid orbital and is readily available for protonation or coordination with Lewis acids.

In the presence of a Brønsted acid, protonation occurs preferentially at the pyridine nitrogen, forming a pyridinium (B92312) salt. This protonation significantly deactivates the pyridine ring towards electrophilic attack by further decreasing its electron density.

Lewis acids can coordinate to either the pyridine nitrogen or, potentially, the azirine nitrogen. Coordination to the pyridine nitrogen is generally favored and, similar to protonation, deactivates the aromatic ring. However, Lewis acid activation at the azirine nitrogen can facilitate ring-opening reactions. The coordination of a Lewis acid to the azirine can polarize the C=N bond, making the azirine carbon atoms more susceptible to nucleophilic attack, or promote ring cleavage to form a vinyl nitrene intermediate. For instance, Lewis acid-catalyzed nucleophilic displacement reactions have been successfully applied to other pyridine derivatives, such as the transformation of 2-alkoxypyridines into 2-aminopyridines.

Halogenation and Other Electrophilic Substitutions

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system compared to benzene. When such reactions do occur, they typically require harsh conditions and proceed with a strong preference for substitution at the 3-position (meta to the nitrogen), as this avoids the formation of a destabilized cationic intermediate with a positive charge on the nitrogen atom.

For this compound, the azirinyl substituent is already at the most favorable position for electrophilic attack. Substitution at other positions (C-2, C-4, C-5, C-6) would be even more difficult. The azirinyl group itself is not a strong activating group, so direct halogenation or nitration of the pyridine ring would likely require forcing conditions, such as high temperatures and the use of strong Lewis acids or oleum.

Modern synthetic strategies have been developed to overcome the inherent low reactivity of pyridines. One such method involves the temporary transformation of the pyridine into a more reactive intermediate. For example, a ring-opening, halogenation, and ring-closing sequence via acyclic Zincke imine intermediates allows for highly regioselective halogenation of pyridines at the 3-position under mild conditions. This strategy could potentially be applied to introduce halogens at the 5-position of the this compound core.

Transition Metal-Catalyzed Reactions and Their Mechanisms

Transition metal catalysis provides a powerful toolkit for the functionalization of both the pyridine and azirine rings within this compound, enabling reactions that are otherwise difficult or impossible.

Cross-Coupling and Annulation Reactions at the Pyridine Ring

While the azirine ring is often the more reactive handle, the pyridine ring can undergo transition-metal-catalyzed C–H functionalization. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from C–H bonds, offering an atom-economical approach to substituted pyridines.

Palladium and rhodium are common catalysts for such transformations. For this compound, C–H activation could be directed by the pyridine nitrogen to occur at the C-2 or C-6 positions (ortho-functionalization) or potentially at the C-4 position (para-functionalization). The reaction mechanism typically involves coordination of the metal to the pyridine nitrogen, followed by cyclometalation to form a metallacyclic intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide, alkyne, or olefin) in a process such as reductive elimination to yield the functionalized product and regenerate the active catalyst.

Annulation reactions, where a new ring is fused to the pyridine core, are also possible. These reactions often proceed through a cascade of C–H activation and bond-forming steps.

Table 1: Representative Transition Metal-Catalyzed C-H Functionalizations of Pyridine Rings
Catalyst SystemCoupling PartnerPosition FunctionalizedReaction TypeReference
Pd(OAc)₂ / PPh₃Aryl Bromide (intramolecular)C-2C-H Arylation / Annulation
[Rh(Cp*)Cl₂]₂ / AgSbF₆AlkeneC-2C-H Alkylation
Pd(OAc)₂ / 1,10-PhenanthrolineAryl IodideC-3C-H Arylation
[Ir(cod)OMe]₂ / dtbpyAldehydeC-3C-H Alkylation

Azirine Ring-Opening and Functionalization Catalyzed by Metals

The high ring strain of the 2H-azirine makes it an excellent substrate for transition metal-catalyzed ring-opening reactions. These transformations leverage the azirine as a synthon, incorporating its atoms into larger acyclic or heterocyclic structures.

Catalysts based on nickel, palladium, rhodium, and iridium have been employed for this purpose. The mechanism often begins with the oxidative addition of the metal catalyst into one of the strained C-N or C-C bonds of the azirine ring. For instance, Ni(0) or Pd(0) complexes can insert into the less substituted C–N bond to form an azametallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination with a coupling partner or β-hydride elimination.

Alternatively, in some annulation reactions, the process involves nucleophilic attack on the azirine's C=N bond, which is coordinated to the metal, followed by cyclization and ring-opening. This pathway is exemplified by the Ni(II)-catalyzed synthesis of fused pyrroles from 3-aryl-2H-azirines, where the reaction proceeds via cleavage of the azirine N–C3 bond.

Table 2: Metal-Catalyzed Ring-Opening and Functionalization of Azirines
CatalystReactant(s)Key IntermediateProduct TypeReference
Ni(hfacac)₂Hydroxybenzo[b]thiopheneNi-enolate adductFused Pyrrole
Pd(0) complexesArylboronic acidsAzapalladacyclobutaneβ²-Aryl amino acids
Ni(II) complexesOrganozinc reagentsAzametallacyclobutaneβ-Functionalized amines
Rh(I) complexesN-sulfonyl-1,2,3-triazolesRhodium-carbeneDehydropiperazines

Radical Reactions and Their Role in Azirinyl-Pyridine Chemistry

The chemistry of 2H-azirines is not limited to ionic or pericyclic reactions; they can also participate in radical transformations. The C=N double bond of the azirine ring is susceptible to attack by radical species, and radical-mediated processes can also initiate ring-opening.

A notable example is the asymmetric radical addition of trialkylboranes to 2H-azirine-3-carboxylates. In these reactions, a radical initiator (like air/oxygen) generates an alkyl radical from the trialkylborane. This radical then adds to the C=N bond of the azirine. The resulting nitrogen-centered radical intermediate is subsequently trapped to afford a functionalized aziridine product.

Furthermore, radical initiators have been shown to accelerate certain transformations of azirines. For instance, the oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidines was found to be accelerated by the addition of a radical initiator. This suggests that radical pathways can be involved in complex, multi-step transformations of azirine-containing molecules. The ability of azirine rings to be opened by radical reagents represents a distinct pathway for generating nitrogen-containing structures, complementing the more common thermal, photochemical, and metal-catalyzed methods.

Theoretical and Computational Investigations of 3 2h Azirin 3 Yl Pyridine

Electronic Structure Analysis and Bonding Characterization

The electronic structure of 3-(2H-Azirin-3-yl)pyridine is fundamentally governed by the interplay between the electron-deficient aromatic pyridine (B92270) ring and the high-energy, three-membered azirine ring.

Molecular Orbital (MO) theory is instrumental in understanding the reactivity and electronic properties of molecules. For this compound, the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing.

Computational studies on similar aromatic-substituted heterocycles indicate that the HOMO is typically a π-orbital delocalized over the pyridine ring. The LUMO, conversely, is expected to have significant contributions from the π* orbital of the C=N bond within the strained azirine ring. nih.govnih.gov This distribution makes the azirine ring's carbon atom an electrophilic center, susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine ring further lowers the energy of the LUMO, enhancing the electrophilicity of the azirine ring compared to alkyl- or simple aryl-substituted azirines.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations on related pyridine-based compounds provide a reference for the expected orbital energies. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Pyridine-Based Compounds (Calculated via DFT) Note: These values are for analogous pyridine derivatives and serve as an estimation for this compound.

Molecular Orbital Energy (eV) Description Probable Implication for Reactivity
HOMO -6.5 to -7.0 Primarily located on the pyridine π-system Site of oxidation or interaction with electrophiles
LUMO -1.0 to -1.5 Centered on the azirine C=N π* orbital Site of nucleophilic attack and reduction

The 2H-azirine ring is characterized by significant ring strain, a consequence of its three-membered structure which forces bond angles to deviate substantially from their ideal values. This strain energy, estimated to be over 40 kcal/mol for the parent 2H-azirine, is a major driver of its chemical reactivity. nih.gov

Electron density analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of the bonding. The C-C and C-N bonds within the azirine ring are "bent" or banana bonds, with the highest electron density located outside the direct internuclear axis. This feature is a hallmark of strained ring systems. The C=N double bond, while strained, contains significant π-character. The pyridine ring acts as an electron-withdrawing group, polarizing the electron density of the σ-bond connecting the two rings and influencing the charge distribution on the azirine moiety. This polarization enhances the electrophilic character at the azirine C3 atom.

Computational distortion/interaction analysis on similar systems suggests that the energetic penalty required to deform the azirine ring during a reaction is a key factor in determining reaction barriers and selectivity. nih.gov

Table 2: Estimated Geometric and Strain Parameters for the 2H-Azirine Ring Note: Data is based on computational studies of parent and substituted 2H-azirines.

Parameter Typical Value Significance
C-N=C Angle ~50-60° Highly acute, indicative of severe strain
C-C Bond Length ~1.48 Å Shorter than a typical C-C single bond
C=N Bond Length ~1.25 Å Typical for a C=N double bond

Conformational Analysis and Interconversion Pathways

Computational studies on N'-(2-pyridyl)formamidines, which also feature a pyridyl-imino linkage, show a preference for the anti conformation to minimize steric hindrance and lone-pair repulsion. rsc.org A similar preference would be expected for this compound. The energy barrier for rotation around this C-C bond can be calculated to determine the feasibility of interconversion between conformers at a given temperature. The transition state for this rotation would likely be a non-planar conformation where the two rings are perpendicular to each other. Given the small size of the azirine ring, this rotational barrier is expected to be relatively low, allowing for rapid interconversion at room temperature. mdpi.com

Table 3: Hypothetical Rotational Energy Profile for this compound Note: Relative energies are illustrative, based on analogous bi-heterocyclic systems.

Dihedral Angle (Py-C-C-N) Conformation Relative Energy (kcal/mol)
syn (eclipsed) 1.0 - 2.0
90° Perpendicular (Transition State) 3.0 - 5.0

Computational Elucidation of Reaction Mechanisms and Pathways

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For 2H-azirines, the dominant reaction pathway involves the cleavage of the strained ring.

The primary photochemical or thermal transformation of 2H-azirines is the cleavage of the weakest bond, the C2-C3 single bond, to form a highly reactive vinyl nitrene intermediate. rsc.orgrsc.org This intermediate is central to the chemistry of azirines and can undergo several subsequent reactions, including:

Intramolecular Cyclization: The vinyl nitrene derived from this compound could cyclize onto the pyridine ring to form fused heterocyclic systems.

Dimerization: Two nitrene molecules can react to form larger structures.

Trapping: The nitrene can be trapped by external reagents in cycloaddition or insertion reactions.

The conversion of this compound to its corresponding vinyl nitrene is not a spontaneous process but must proceed through a high-energy transition state (TS). Computational methods are essential for locating the geometry of this TS and calculating its energy, which corresponds to the activation energy (Ea) of the reaction. acs.org

DFT calculations can map the potential energy surface along the reaction coordinate corresponding to the C-C bond cleavage. The TS is a saddle point on this surface, representing the maximum energy barrier that must be overcome. acs.org For the ring-opening of 3-phenyl-2H-azirine, the activation barrier is significant, indicating that energy input (heat or light) is required. A similar barrier is expected for the pyridyl analogue.

Table 4: Calculated Activation Parameters for 2H-Azirine Ring Opening Note: Data is based on DFT calculations for analogous aryl-substituted 2H-azirines.

Reaction Activation Energy (Ea) (kcal/mol) Transition State Geometry

By calculating the energies of the reactant, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative picture of the reaction's thermodynamic and kinetic feasibility. rsc.org

For the thermal isomerization of this compound, the energy profile would begin with the ground state of the azirine. Upon absorbing energy, it would pass through the high-energy transition state for ring-opening to form the vinyl nitrene intermediate. This nitrene exists in a local energy minimum but is highly reactive. From there, it could proceed through a second, typically lower-energy, transition state for cyclization to yield a more stable fused heterocyclic product, which would be the thermodynamic sink of the reaction. DFT-computed energy profiles for similar transformations show that the initial ring-opening is almost always the rate-determining step due to the high stability of the strained azirine reactant. acs.org

Table 5: Illustrative Energy Profile for the Transformation of this compound Note: Relative energies are based on published profiles for similar azirine isomerizations.

Species Description Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactant This compound 0.0
TS1 Transition state for ring-opening +35.0
Intermediate Vinyl Nitrene +25.0
TS2 Transition state for cyclization +30.0

Solvent Effects on Reactivity and Selectivity

There is no available research data detailing the influence of solvents on the reactivity and selectivity of this compound. Computational studies on related azirine systems have shown that solvents can play a crucial role in dictating reaction pathways, such as ring-opening reactions. rsc.org For instance, hydrogen bonding between solvents and the azirine ring can modulate orbital distributions and influence the regioselectivity of nucleophilic attack. rsc.org However, without specific calculations for this compound, any discussion on how solvents like polar protic, polar aprotic, or nonpolar solvents would affect its stability and reaction outcomes would be purely speculative.

Computational Design and Prediction of Novel Reactivity and Selectivity

No computational studies have been published on the design or prediction of novel reactivity for this compound. Such investigations would typically involve methods like Density Functional Theory (DFT) to map out potential energy surfaces for various reaction pathways, such as thermal or photochemical ring-opening, cycloadditions, or rearrangements. researchgate.netacs.org These studies help in identifying the most energetically favorable reactions and predicting the selectivity for certain products. acs.org The synthesis of azirine-triazole-pyridine hybrids has been reported, with DFT calculations used to elucidate the reaction mechanism and selectivity, but this work does not involve the specific isomer this compound. rsc.org Without dedicated computational modeling for the target compound, no scientifically validated predictions about its novel reactivity can be made.

Advanced Spectroscopic Methodologies for Probing Reaction Intermediates and Mechanistic Pathways Research Focus

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ NMR spectroscopy is a powerful, non-invasive tool for tracking the progress of chemical reactions in real time, providing detailed structural information on reactants, intermediates, products, and byproducts directly in the reaction vessel. nih.gov For reactions involving 3-(2h-Azirin-3-yl)pyridine, this technique allows for the continuous acquisition of spectra, enabling the quantification of species and the identification of transient intermediates that may accumulate to detectable concentrations.

Recent advancements, such as ultrafast multidimensional NMR techniques, can provide 2D correlation spectra (e.g., HSQC) on the timescale of seconds to minutes. nih.gov This is particularly valuable for complex reactions of this compound where signal overlap in 1D ¹H NMR spectra might obscure key details. univ-nantes.fr By monitoring specific spectral regions, such as the aliphatic protons of the azirine ring or the aromatic signals of the pyridine (B92270) moiety, researchers can map the kinetic profile of the reaction. For example, in a thermally induced rearrangement, the disappearance of the characteristic azirine proton signals and the appearance of new signals corresponding to a vinyl nitrene or subsequent cyclized product could be precisely followed.

A hypothetical in-situ ¹H NMR monitoring experiment of a photochemical reaction of this compound might involve irradiating the sample directly within the NMR magnet and acquiring spectra at regular intervals. The resulting data would provide a kinetic trace for all proton-bearing species.

Table 1: Hypothetical In-situ ¹H NMR Data for the Photoreaction of this compound
Time (min)Integral of Azirine H-2 Proton Signal (δ 1.8 ppm)Integral of Product 'X' Vinylic Proton (δ 5.5 ppm)Integral of Intermediate 'Y' Aldehydic Proton (δ 9.7 ppm)
01.000.000.00
50.750.150.10
100.500.350.15
200.200.650.15
300.050.850.10
600.000.950.05

Time-Resolved Spectroscopic Techniques for Transient Species Detection

Many reactions of 2H-azirines, particularly photochemical ones, proceed via highly reactive, short-lived intermediates that are not detectable by conventional NMR. Time-resolved spectroscopic techniques, such as nanosecond transient absorption (TA) spectroscopy (often coupled with laser flash photolysis), are essential for detecting and characterizing these transient species. chemrxiv.org

Upon photoexcitation, this compound is expected to undergo C-C bond cleavage to form a vinyl nitrene intermediate. This species is typically highly colored and possesses a distinct electronic absorption spectrum. Laser flash photolysis of a solution of this compound with a nanosecond laser pulse would populate the excited state, leading to the formation of the vinyl nitrene. A probe light source would then be used to record the absorption spectrum of this transient, allowing for its identification and the measurement of its decay kinetics. Subsequent reactions of the vinyl nitrene, such as ring-closure to form other heterocycles or reaction with trapping agents, can also be monitored. In some cases, a dipolar nitrile ylide intermediate may also be formed, which would exhibit its own characteristic transient absorption. chemrxiv.org

Table 2: Hypothetical Transient Species in the Photolysis of this compound and Their Spectroscopic Signatures
Proposed Transient SpeciesDetection MethodHypothetical λmax (nm)Typical Lifetime
Singlet Vinyl NitreneNanosecond Transient Absorption~380Nanoseconds to Microseconds
Triplet Vinyl NitreneNanosecond Transient Absorption~450Microseconds
Nitrile YlideNanosecond Transient Absorption~325Milliseconds

X-ray Diffraction Analysis of Complex Reaction Products and Co-Crystals

While transient spectroscopy identifies intermediates, X-ray diffraction provides the definitive, unambiguous structural characterization of stable crystalline products. Reactions involving this compound, such as [3+2] cycloadditions with dipolarophiles, can lead to complex polycyclic heterocyclic structures whose connectivity cannot be determined by NMR and mass spectrometry alone. researchgate.net

Single-crystal X-ray diffraction analysis of a suitable crystal of a reaction product provides precise information on bond lengths, bond angles, and stereochemistry, confirming the proposed molecular structure. This technique is crucial for validating new synthetic methodologies and for understanding the regioselectivity and stereoselectivity of the reactions of this compound. For instance, if the nitrile ylide derived from this compound undergoes a cycloaddition reaction, X-ray analysis would be essential to confirm the structure of the resulting cycloadduct.

Table 3: Illustrative Crystallographic Data for a Hypothetical Cycloadduct Derived from this compound
ParameterValue
Chemical FormulaC15H12N2O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.567
b (Å)12.123
c (Å)9.456
β (°)101.34
R-factor0.045

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation

Advanced mass spectrometry (MS) techniques offer profound insights into reaction mechanisms by identifying intermediates, products, and even transition state analogues. Techniques like electrospray ionization (ESI) can be coupled with reaction systems for online monitoring. durham.ac.uk

Ion Mobility Mass Spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution (via their collision cross-section, CCS). nih.govnih.gov This capability is invaluable for separating isomeric intermediates and products that may form during the rearrangement or cycloaddition of this compound. For example, if a reaction produces both a desired cycloadduct and an isomeric byproduct, IM-MS could potentially resolve these species even if they are isobaric, providing a more detailed picture of the reaction's selectivity.

Hydrogen/Deuterium (B1214612) (H/D) Exchange Mass Spectrometry can be used to probe the reactivity and structure of intermediates. By introducing a deuterium source (e.g., D₂O) into the reaction, one can identify which hydrogen atoms in a molecule are labile. researchgate.netmdpi.com If an intermediate in a reaction of this compound has an acidic proton, its H/D exchange rate can be measured by MS, providing information about its structure and electronic environment.

Table 4: Hypothetical Ion Mobility-MS Data for Monitoring a Reaction of this compound
Speciesm/zHypothetical Drift Time (ms)Hypothetical CCS (Ų)Identification
Reactant119.0615.2110.5This compound
Intermediate119.0616.5121.3Isobaric Rearrangement Intermediate
Product220.1021.8155.7Cycloadduct Product

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Certain transformations may involve radical intermediates, which are paramagnetic and thus cannot be observed by NMR. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing species with unpaired electrons. electronicsandbooks.com

Reactions of this compound could proceed via radical pathways under specific photochemical or redox conditions. For example, reductive activation of a related N-pyridinium aziridine (B145994) has been shown to generate a transient N-aziridinyl radical. researchgate.net A similar radical intermediate could potentially be generated from this compound. Due to the short lifetime of such radicals, spin trapping is often employed. A spin trap (e.g., N-tert-butyl-α-phenylnitrone, PBN) reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected by EPR. askpharmacy.net The resulting EPR spectrum provides information, through its g-value and hyperfine coupling constants, that can help identify the structure of the original transient radical.

Table 5: Hypothetical EPR Data for a PBN-Trapped Radical Intermediate
ParameterHypothetical ValueInformation Gained
g-value2.0058Indicates a nitrogen-centered radical adduct
aN (Hyperfine coupling to Nitroxide N)14.2 GConfirms the formation of a nitroxide adduct
aH (Hyperfine coupling to β-H)2.5 GProvides structural information about the trapped radical

Synthetic Applications of 3 2h Azirin 3 Yl Pyridine As a Versatile Building Block in Organic Synthesis Research

Precursor to Complex Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrimidines, Imidazoles)

The inherent ring strain of the 2H-azirine system makes 3-(2H-azirin-3-yl)pyridine an excellent starting material for the synthesis of more complex nitrogen-containing heterocycles. Through various ring-opening and rearrangement reactions, the azirine ring can be expanded to form five- and six-membered aromatic systems.

Pyrroles: The synthesis of pyrrole derivatives from 2H-azirines has been a subject of interest. clockss.org Thermal or photochemical activation of 2H-azirines can lead to the formation of vinyl nitrenes, which can then undergo cyclization and subsequent rearrangement to yield pyrroles. For instance, Ni-catalyzed reactions of azirinyl-1,2,3-triazoles with acetylacetone have been shown to produce pyrrole-triazole and pyrrole-triazole-pyridine hybrids in good yields under mild conditions. researchgate.net This methodology provides a pathway to highly substituted and functionalized pyrrole systems that would be challenging to access through traditional synthetic routes.

Pyrimidines: The pyridine (B92270) moiety within this compound can be incorporated into larger heterocyclic systems, such as pyrimidines. Synthetic strategies may involve the reaction of the azirine with various reagents to construct the pyrimidine ring. A series of pyridin-3-yl pyrimidines have been synthesized and evaluated for their biological activities. nih.gov

Imidazoles: The synthesis of imidazoles and their fused derivatives, such as imidazo[1,2-a]pyridines, often involves the reaction of a pyridine-containing starting material with an appropriate partner. mdpi.com While direct synthesis from this compound is a specific application, the broader principle of using pyridine derivatives for imidazole synthesis is well-established. e3s-conferences.orgcnr.it For example, a one-pot synthesis of imidazopyridine can be achieved through a condensation reaction involving pyridine, substituted bromoacetophenones, and ammonium acetate under microwave irradiation. e3s-conferences.org

The following table summarizes some of the key transformations of 2H-azirine derivatives into other nitrogen-containing heterocycles.

Starting MaterialReagents and ConditionsProduct Heterocycle
Azirinyl-1,2,3-triazolesAcetylacetone, Ni-catalystPyrrole-triazole-pyridine hybrids
Pyridine derivativesBromoacetaldehydeImidazopyridines
2-AminopyridineEthyl 2-chloroacetoacetateEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Scaffold for Complex Molecular Architecture Synthesis

The rigid and planar structure of the pyridine ring, combined with the reactive handle of the azirine group, makes this compound a valuable scaffold for the synthesis of complex molecular architectures. This is particularly relevant in the design of novel therapeutic agents and functional materials. The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. nih.govnih.gov

Researchers have utilized pyridine-based scaffolds to develop compounds with a range of biological activities. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and synthesized as potential antibacterial agents. nih.gov The synthesis of these complex molecules often involves a multi-step linear pathway where the pyridine unit serves as a core structural element. nih.gov The oxazolo[3,2-a]pyridine system has also been explored as a novel structural scaffold. nih.gov

Role in Materials Science Research

In the realm of materials science, the unique properties of pyridine-containing compounds are being harnessed for the development of new functional materials. While specific material properties are beyond the scope of this discussion, the role of this compound and related structures as monomers in polymer chemistry and as components in functional materials is noteworthy.

The introduction of a pyridine ring into a polymer backbone can impart specific thermal and mechanical properties. A study on a pyridine heterocyclic low-melting-point phthalonitrile monomer demonstrated that the incorporation of the pyridine ring can enhance the thermal stability of the resulting resin. mdpi.com Furthermore, polymers containing pyridine moieties are of interest due to the nucleophilic nitrogen atom, which allows for various post-polymerization modifications. researchgate.net The synthesis of acrylate and methacrylate monomers with pendant pyridine groups highlights the efforts to create polymers with tailored functionalities. researchgate.net

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is extensively utilized in the design of ligands for catalysis and coordination chemistry. wikipedia.org Pyridine and its derivatives are integral components of numerous transition metal complexes. wikipedia.orgbohrium.com

The design of chiral pyridine-containing oxazoline ligands for asymmetric catalysis is an active area of research. nih.gov These ligands, in combination with various transition metals, can catalyze a wide range of chemical transformations with high enantioselectivity. The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents, thereby influencing the catalytic activity and selectivity of the resulting metal complex. Pyridine-containing ligands are also explored in the development of coordination complexes with potential applications in medicine and materials science. journalononcology.org

Development of Novel Synthetic Methodologies Exploiting its Unique Reactivity

The high reactivity of the 2H-azirine ring has spurred the development of novel synthetic methodologies. The ring strain of the azirine allows it to participate in a variety of reactions that are not accessible to more stable heterocyclic systems. researchgate.net The ability of 2H-azirines to undergo selective ring-opening at either of the two nitrogen-carbon bonds is a key feature that is exploited in synthesis. beilstein-journals.org

Recent advances in the synthesis and functionalization of 2H-azirines have expanded their utility in organic chemistry. researchgate.net Methodologies such as Neber rearrangement, isomerization of isoxazoles, and decomposition of vinyl azides have been developed for the efficient assembly of 2H-azirines. researchgate.net The subsequent reactions of these strained heterocycles, including ring expansions and cycloadditions, provide access to a diverse range of nitrogen-containing compounds. beilstein-journals.org

Future Research Directions and Emerging Challenges in 3 2h Azirin 3 Yl Pyridine Chemistry

Development of Asymmetric Transformations and Enantioselective Catalysis

A primary challenge in the chemistry of pyridyl-substituted 2H-azirines is the control of stereochemistry. The synthesis of enantiomerically pure compounds is paramount, particularly for biological applications. Future research will undoubtedly focus on developing robust asymmetric transformations.

Kinetic Resolution: A promising strategy is the kinetic resolution of racemic 2H-azirines. For instance, asymmetric allylation reactions using chiral catalysts have been shown to be effective for resolving racemic 2H-azirines, achieving high selectivity factors. acs.orgacs.org Applying this methodology to 3-(2H-Azirin-3-yl)pyridine could provide access to both enantiomers of the starting material and the chiral aziridine (B145994) products. chemrxiv.orgchemrxiv.org

Catalytic Asymmetric Reactions: The development of novel chiral catalysts is essential. Organocatalysis, employing species like bifunctional thioureas, has proven successful in the asymmetric Neber reaction to produce chiral 2H-azirine carboxylic esters with high enantiomeric excess. nih.govacs.org Adapting such catalysts for reactions involving the pyridyl moiety of this compound is a key area for exploration. The pyridine (B92270) nitrogen itself could act as a coordination site for a metal-based chiral catalyst, influencing the stereochemical outcome of reactions. Rhodium-catalyzed asymmetric carbometalation, for example, has been used to create chiral 3-substituted piperidines from pyridine precursors, suggesting the potential for similar strategies. ox.ac.uknih.gov

Challenges: A significant hurdle is the inherent reactivity of the 2H-azirine ring, which can lead to undesired side reactions. acs.org The development of catalysts that can operate under very mild conditions is therefore crucial to prevent ring-opening or polymerization. Furthermore, the pyridine nucleus can potentially coordinate to metal catalysts, which may either be exploited for directing purposes or could lead to catalyst inhibition.

Asymmetric Method Catalyst/Reagent Type Potential Product Key Challenge
Kinetic ResolutionChiral Phosphoric Acid / Bi(OAc)₃Enantioenriched this compound and Chiral AziridinesCatalyst poisoning by the pyridine nitrogen.
Asymmetric Neber ReactionChiral Bifunctional ThioureaChiral 2-substituted-3-(pyridin-3-yl)-2H-azirinesSubstrate scope and optimization for the pyridyl group.
Asymmetric AllylationBoron Reagents / Chiral CatalystChiral homoallylic amino compoundsControlling regioselectivity and stereoselectivity. acs.orgacs.org
Reductive Kinetic ResolutionCopper Hydride / Chiral LigandN-H Aziridine-2-carboxylatesStability of the resulting N-unprotected aziridines. chemrxiv.orgchemrxiv.org

Exploration of Novel Catalytic Systems and Metal-Free Approaches

While metal-catalyzed reactions are powerful, the development of metal-free and alternative catalytic systems is a growing area of importance due to cost, sustainability, and toxicity concerns.

Organocatalysis: As mentioned, organocatalysis offers a powerful metal-free alternative. Chiral catalysts derived from natural products like alkaloids can be employed. rsc.org For this compound, organocatalysts could mediate nucleophilic additions to the C=N bond, leading to a variety of functionalized chiral aziridines. researchgate.net

Photocatalysis: Visible-light photocatalysis represents a mild and efficient method for generating reactive intermediates. organic-chemistry.org The photolysis of 2H-azirines is a well-established method for generating nitrile ylides, which can participate in various cycloaddition reactions. wikipedia.orgresearchgate.net Chiral photocatalysts could potentially induce enantioselectivity in these transformations. nih.gov For this compound, this opens avenues for constructing complex heterocyclic scaffolds through [3+2] cycloadditions.

Metal-Free Oxidative Cyclization: Transition-metal-free methods for the synthesis of the 2H-azirine ring itself are highly desirable. The use of molecular iodine or hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) to mediate the oxidative cyclization of enamines is a practical and scalable approach. organic-chemistry.org

Catalytic System Methodology Potential Transformation Advantages
OrganocatalysisBifunctional Thioureas, AlkaloidsAsymmetric Neber Reaction, Nucleophilic AdditionsMetal-free, high enantioselectivity. acs.orgrsc.org
PhotocatalysisOrganic Dyes (e.g., Rose Bengal)C(sp³)-H Acyloxylation, Nitrile Ylide FormationMild conditions, uses visible light. organic-chemistry.org
Iodine-MediatedMolecular IodineOxidative Cyclization of EnaminesTransition-metal-free, scalable. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Methodologies

The high reactivity and potential instability of 2H-azirines make them ideal candidates for continuous flow synthesis. researchgate.net Flow chemistry offers enhanced safety, precise control over reaction parameters, and facile scalability.

Flow Synthesis of 2H-Azirines: Continuous-flow techniques have been successfully used to prepare 2H-azirines from oxime precursors through mesylation and base-promoted cyclization. researchgate.networktribe.comuc.pt This approach allows for the in-situ generation and immediate consumption of the reactive azirine, minimizing decomposition. For this compound, this would enable its safe production and telescoping into subsequent reactions.

Automated Derivatization: Integrating flow reactors with automated purification and analysis systems can accelerate the discovery of new derivatives. researchgate.net A flow platform could be designed to synthesize this compound and then screen its reactivity with a library of nucleophiles or dipolarophiles in a high-throughput manner. This would rapidly map its chemical space and identify promising reaction pathways. bohrium.com

Challenges: A key challenge is the potential for channel clogging in microreactors, especially if solid byproducts are formed. Careful optimization of solvent, temperature, and residence time is required. The integration of in-line analytical techniques is also crucial for real-time monitoring and optimization. uc.pt

Synergy Between Computational and Experimental Studies for Mechanistic Understanding

A deep understanding of the reaction mechanisms governing the chemistry of this compound is essential for rational reaction design. The synergy between computational and experimental studies is a powerful tool for elucidating these mechanisms.

DFT Calculations: Density Functional Theory (DFT) calculations can provide invaluable insights into transition state geometries, activation energies, and reaction pathways. mdpi.com For 2H-azirines, computational studies have been used to classify substituent effects on ring-opening reactions and to understand the mechanism of cycloaddition reactions. researchgate.netscholarsportal.info Such studies on this compound could predict its reactivity, explain observed regioselectivity, and guide the design of new, more efficient catalysts. For example, DFT calculations have been employed to understand the mechanism of an unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates. mdpi.com

Spectroscopic and Kinetic Studies: Experimental techniques, such as in-situ IR spectroscopy and kinetic analysis, can validate computational models. rsc.org By comparing experimentally determined reaction rates and intermediates with computationally predicted data, a comprehensive mechanistic picture can be constructed. This combined approach has been used to explain the unexpected stereoselectivity in certain reactions involving azirine intermediates. researchgate.netresearchgate.net

Discovery of Undiscovered Reactivity Modes and Applications

The unique electronic and steric properties imparted by the pyridine ring may lead to novel reactivity for this compound that has not been observed for other aryl- or alkyl-substituted azirines.

Lewis Acid Activation: The pyridine nitrogen can act as a Lewis base, allowing for activation of the azirine ring towards nucleophilic attack through coordination with a Lewis acid. This could enable reactions that are otherwise difficult to achieve and allow for fine-tuning of the ring's electrophilicity.

Ring-Expansion Reactions: Thermal or photochemical cleavage of the azirine C-C or C-N bonds can lead to vinyl nitrenes or nitrile ylides, respectively. researchgate.net These highly reactive intermediates can undergo ring-expansion reactions to form larger heterocyclic systems, such as pyridines, pyrazines, or diazepines. The pyridine substituent could direct these rearrangements in unique ways.

[3+2] Cycloadditions: The in-situ generation of a pyridyl-substituted nitrile ylide from this compound and its subsequent reaction with various dipolarophiles is a powerful strategy for synthesizing complex, nitrogen-rich five-membered heterocycles. researchgate.net Exploring the scope of this reaction with unconventional dipolarophiles is a promising avenue for future research. An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates to form pyrimidines highlights the potential for discovering new dimerization or polymerization pathways. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2H-Azirin-3-yl)pyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous pyridine derivatives (e.g., 3-substituted pyridines) are synthesized via cross-coupling reactions, cyclization, or catalytic methods. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to synthesize allylidene-pyridine derivatives under mild conditions, achieving yields >75% . Optimizing parameters like temperature (60–80°C), solvent polarity, and catalyst loading (5–10 mol%) is critical. Azirine-specific reactivity may require protecting-group strategies to stabilize the three-membered ring during synthesis.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can resolve the azirine ring’s strained geometry (e.g., deshielded protons at δ 3.5–4.5 ppm) and pyridine ring substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated for pyridine-N-oxides .
  • IR Spectroscopy : Stretching frequencies for C=N (1650–1700 cm⁻¹) and C-C in the azirine ring (950–1000 cm⁻¹) provide structural insights.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis is recommended, though challenges in crystallization may arise due to ring strain .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Azirine-containing compounds are prone to ring-opening under heat, light, or acidic conditions. Storage in airtight containers at 2–8°C in the dark is advised, as per stability protocols for similar heterocycles (e.g., tributylstannyl pyridines) . Stability assays (HPLC or TLC monitoring over 1–6 months) under varying pH (4–9) and temperature (-20°C to 25°C) are essential to establish degradation kinetics.

Advanced Research Questions

Q. How does the azirine ring influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The azirine ring introduces significant ring strain (≈27 kcal/mol), enhancing electrophilicity at the pyridine’s 3-position. Computational studies (DFT or MD simulations) can map electron density distribution and predict sites for nucleophilic attack. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids may proceed selectively at the azirine-adjacent carbon, but competing ring-opening reactions must be mitigated using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

Q. What computational methods are used to predict the binding affinity of this compound derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., kinases or GPCRs), prioritizing compounds with low binding energies (ΔG < -8 kcal/mol).
  • QSAR Modeling : Train models using datasets of pyridine derivatives’ IC₅₀ values against targets like acetylcholinesterase .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds or π-π interactions .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved through systematic SAR studies?

  • Methodological Answer :

  • Step 1 : Synthesize a library of derivatives with controlled modifications (e.g., azirine ring substituents, pyridine N-oxide variants) .
  • Step 2 : Test in standardized assays (e.g., enzymatic inhibition, cytotoxicity) with triplicate replicates to minimize variability.
  • Step 3 : Apply multivariate analysis (PCA or clustering) to correlate structural features (e.g., logP, polar surface area) with activity trends. For example, bulkier substituents may reduce membrane permeability despite higher target affinity .

Key Notes

  • Safety : Handle azirine derivatives with caution; use PPE and fume hoods due to potential neurotoxicity (analogous to tributylstannyl pyridines) .
  • Data Gaps : Computational predictions require experimental validation via kinetic studies or crystallography.
  • Collaborative Tools : Leverage databases like NIST Chemistry WebBook for spectral comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.